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This guide provides an in-depth technical overview of L-Leucine-D10, 15N, a stable isotope-
labeled amino acid critical for modern quantitative proteomics, metabolomics, and drug
development research. We will delve into its chemical identity, the rationale behind its dual-
labeling, and detailed protocols for its application, offering field-proven insights for researchers,
scientists, and drug development professionals.

The Foundation: Understanding the Power of Stable
Isotope Labeling

In the landscape of quantitative biology, the ability to accurately measure dynamic changes in
proteins and metabolites is paramount. Stable isotope labeling has emerged as a gold
standard, enabling precise relative and absolute quantification of molecules in complex
biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe
to handle, making them ideal for a wide range of in vitro and in vivo studies.[2]

The core principle lies in introducing a "heavy" version of a molecule into a biological system.
This heavy molecule is chemically identical to its natural, "light" counterpart but has a greater
mass due to the incorporation of stable isotopes such as deuterium (2H or D), carbon-13 (13C),
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or nitrogen-15 (*>N).[3] Mass spectrometry can then distinguish between the light and heavy
forms, allowing for precise quantification by comparing their signal intensities.[4]

L-Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis
and various metabolic processes, including the activation of the mTOR signaling pathway.[5] Its
frequent occurrence in proteins and its essential nature make it an excellent candidate for
metabolic labeling studies.[6]

Chemical Identity and Properties of L-Leucine-D10,
15N

A dedicated CAS (Chemical Abstracts Service) number for the dually labeled L-Leucine-D10,
15N is not consistently assigned by suppliers. Instead, the individual CAS numbers for the
deuterated and 15N-labeled forms are typically referenced.

L-Leucine-D10, Unlabeled L-

Identifier L-Leucine-D10 L-Leucine-15N ]
15N Leucine
Not consistently
CAS Number 106972-44-5[7] 59935-31-8[8] ] 61-90-5
assigned
Molecular
CsH3D10NO2 CsH13°NO2 CsH3D10°NO2 CsH13NO:2
Formula
_ ~142.23 g/mol
Molecular Weight  ~141.23 g/mol ~132.17 g/mol ] ~131.17 g/mol
) (S)-2-Amino-4-
] L-Leucine (D10, ]
Synonyms Leu-d10 L-Leucine-(15N) 15N) methylpentanoic
acid

The Rationale for Dual Labeling: Why D10 and 15N?

The choice of a D10 and 15N dual-labeling strategy for L-Leucine is a deliberate one, driven by
the need for enhanced accuracy and flexibility in mass spectrometry-based quantitative
studies.
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The Power of Deuterium (D): Deuterium labeling offers a significant mass shift, which is
advantageous for resolving labeled and unlabeled peptide signals in a mass spectrometer. The
ten deuterium atoms in L-Leucine-D10 provide a substantial mass difference, minimizing
isotopic overlap with the natural abundance isotopes of the unlabeled peptide.

The Specificity of Nitrogen-15 (15N): Incorporating *°N into the amino group provides a distinct
mass shift that is independent of the carbon backbone. This is particularly useful in metabolic
studies where the carbon skeleton of leucine might be metabolized and incorporated into other
molecules. The >N label allows for the specific tracing of the nitrogen atom's fate.[9]

Synergistic Advantages of Dual Labeling:

¢ Increased Mass Shift: The combination of ten deuterium atoms and one nitrogen-15 atom
results in a significant mass difference between the labeled and unlabeled leucine, further
improving the resolution and accuracy of quantification.

o Enhanced Confidence in Identification: The unique mass shift provided by the dual label can
aid in the confident identification of leucine-containing peptides, especially in complex
mixtures.

o Versatility in Experimental Design: The presence of two different stable isotopes opens up
possibilities for more complex experimental designs, such as multi-plexing or tracing the
metabolic fate of both the carbon skeleton and the amino group of leucine simultaneously.[9]

Applications and Experimental Protocols

L-Leucine-D10, 15N is a versatile tool with applications spanning quantitative proteomics,
metabolic flux analysis, and its use as an internal standard for pharmacokinetic studies.

Quantitative Proteomics: Stable Isotope Labeling by
Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the in vivo incorporation of labeled amino acids into proteins
for quantitative mass spectrometry.[10] It allows for the accurate comparison of protein
abundance between different cell populations.
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Experimental Causality: The fundamental principle of SILAC is that two cell populations are
grown in media that are identical except for the isotopic form of a specific amino acid. One
population is grown in "light" medium containing natural L-Leucine, while the other is grown in
"heavy" medium containing L-Leucine-D10, 15N. After a number of cell divisions, the heavy
amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell
populations can then be subjected to different experimental conditions, combined, and their
proteomes analyzed by mass spectrometry. The ratio of the intensities of the "heavy" and "light"
peptides provides a precise measure of the relative abundance of the corresponding protein.

Experimental Workflow: SILAC using L-Leucine-D10, 15N

Caption: SILAC workflow using L-Leucine-D10, 15N.

Detailed Protocol for SILAC:

e Cell Culture Adaptation:

o Culture cells in SILAC-specific media (e.g., DMEM or RPMI 1640) lacking natural leucine.

o Supplement the "light" medium with natural L-Leucine and the "heavy" medium with L-
Leucine-D10, 15N.

o Ensure complete incorporation of the heavy amino acid by passaging the cells for at least
five to six doublings.[6]

o Verify incorporation efficiency (>98%) by mass spectrometry analysis of a small protein
sample.

o Experimental Treatment:

o Once fully labeled, apply the desired experimental treatment to one cell population while
the other serves as a control.

e Sample Preparation:

o Harvest and lyse the cells from both populations.

o Determine the protein concentration of each lysate.
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o Combine equal amounts of protein from the "light" and "heavy" lysates.[11]

o Perform in-solution or in-gel protein digestion (e.g., with trypsin).

e LC-MS/MS Analysis:

o Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

o The mass spectrometer will detect pairs of peptides that are chemically identical but differ
in mass due to the isotopic label.

e Data Analysis:

o Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides
and quantify the intensity ratios of the heavy and light peptide pairs.[12]

o The peptide ratios are then used to determine the relative abundance of the corresponding
proteins between the two experimental conditions.

Internal Standard for Quantitative Analysis

L-Leucine-D10, 15N serves as an excellent internal standard for the accurate quantification of
unlabeled L-Leucine in various biological matrices, such as plasma, cell extracts, and tissue
homogenates.[13]

Experimental Causality: The principle of isotopic dilution is employed here. A known amount of
the "heavy" L-Leucine-D10, 15N is spiked into the sample at the earliest stage of preparation.
[14] This internal standard co-elutes with the endogenous "light" L-Leucine during
chromatography and is co-ionized in the mass spectrometer. By comparing the peak area of
the analyte (light L-Leucine) to the peak area of the internal standard (heavy L-Leucine-D10,
15N), any variations in sample handling, injection volume, and instrument response are
effectively normalized, leading to highly accurate and precise quantification.

Experimental Workflow: L-Leucine Quantification using L-Leucine-D10, 15N as an Internal
Standard

Caption: Workflow for using L-Leucine-D10, 15N as an internal standard.
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Detailed Protocol for L-Leucine Quantification:
e Preparation of Standards and Samples:
o Prepare a stock solution of L-Leucine-D10, 15N of a known concentration.

o Prepare a series of calibration standards containing known concentrations of unlabeled L-
Leucine and a fixed concentration of the L-Leucine-D10, 15N internal standard.

o For each unknown sample, add a precise volume of the L-Leucine-D10, 15N internal
standard solution.

e Sample Preparation:

o Perform necessary sample cleanup and extraction procedures. For plasma samples, this
typically involves protein precipitation with an organic solvent (e.g., acetonitrile or
methanol) or an acid (e.qg., trichloroacetic acid).[14]

o Centrifuge to pellet the precipitated proteins and collect the supernatant.

o The sample may require derivatization to improve chromatographic separation and
ionization efficiency.

e LC-MS/MS Analysis:
o Inject the prepared samples and calibration standards into an LC-MS/MS system.

o Develop a chromatographic method that provides good separation of L-Leucine from other
matrix components.

o Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for
both unlabeled L-Leucine and L-Leucine-D10, 15N (Multiple Reaction Monitoring or MRM
mode).

o Data Analysis:

o Integrate the peak areas for the analyte and the internal standard in both the calibration
standards and the unknown samples.
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o Generate a calibration curve by plotting the ratio of the analyte peak area to the internal
standard peak area against the concentration of the analyte in the calibration standards.

o Determine the concentration of L-Leucine in the unknown samples by interpolating their
peak area ratios from the calibration curve.

Metabolic Fate and Considerations

When using L-Leucine-D10, 15N in metabolic studies, it is crucial to understand its biological
processing. Leucine is primarily metabolized in the mitochondria of skeletal muscle and other
tissues.[5] The initial step is a reversible transamination to a-ketoisocaproate (KIC).[5] This is
followed by oxidative decarboxylation. The dual label allows for tracing both the nitrogen (from
15N) and the carbon skeleton (from the deuterated backbone) through these metabolic
pathways.

Conclusion

L-Leucine-D10, 15N is a powerful and versatile tool for researchers in the life sciences. Its well-
defined chemical properties and the strategic combination of deuterium and nitrogen-15
labeling provide a robust platform for accurate and precise quantification in a variety of
applications. By understanding the principles behind its use and following well-designed
experimental protocols, scientists can leverage this stable isotope-labeled amino acid to gain
deeper insights into the complexities of cellular function, disease mechanisms, and drug action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. longdom.org [longdom.org]

e 2. academic.oup.com [academic.oup.com]

o 3. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
e 4. iroatech.com [iroatech.com]

e 5. Research progress in the role and mechanism of Leucine in regulating animal growth and
development - PMC [pmc.ncbi.nim.nih.gov]

e 6. Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative
Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1580030?utm_src=pdf-custom-synthesis#bc-rfq
https://www.longdom.org/open-access-pdfs/revolutionizing-proteomics-the-power-of-isotope-labelling-in-quantitative-mass-spectrometry.pdf
https://academic.oup.com/bfg/article/7/5/371/188319
https://silantes.com/label-vs-label-free-quantitative-proteomics/
https://www.iroatech.com/blog/how-amino-acid-internal-standards-improve-data-reliability-in-mass-spectrometry/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042066/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

7. youtube.com [youtube.com]
8. L -Leucine-15N 15N 98atom 59935-31-8 [sigmaaldrich.com]

9. One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and
nitrogen flux - PMC [pmc.ncbi.nim.nih.gov]

10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog
[creative-proteomics.com]

11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
12. info.gbiosciences.com [info.gbiosciences.com]
13. caymanchem.com [caymanchem.com]

14. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [L-Leucine-D10, 15N: A Comprehensive Technical Guide
for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580030/docs#l-leucine-d10-15n-a-comprehensive-
technical-guide-for-advanced-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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